3-(p-Tolyl)azetidine hydrochloride
CAS No.: 7606-36-2
Cat. No.: VC17878614
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7606-36-2 |
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Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 g/mol |
IUPAC Name | 3-(4-methylphenyl)azetidine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
Standard InChI Key | BAHSOYSZQWRWHZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2CNC2.Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
3-(p-Tolyl)azetidine hydrochloride consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) bonded to a p-tolyl group at the 3-position. The hydrochloride salt forms via protonation of the azetidine nitrogen, yielding a chloride counterion. Key structural details include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄ClN |
Molecular Weight | 183.68 g/mol |
IUPAC Name | 3-(4-methylphenyl)azetidine hydrochloride |
SMILES | CC1=CC=C(C=C1)C2CNC2.Cl |
InChIKey | BZYJWDPMIYLNOX-UHFFFAOYSA-N (base) |
The para-methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .
Spectroscopic and Analytical Data
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NMR: For the free base (3-(p-tolyl)azetidine), NMR (CDCl₃) exhibits signals at δ 7.18 (d, J = 8.0 Hz, 2H) and 7.36 (d, J = 8.2 Hz, 2H) for the aromatic protons, δ 2.35 (s, 3H) for the methyl group, and δ 4.09–4.19 (m, 3H) for the azetidine ring .
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Mass Spectrometry: The base compound ([M+H]⁺) shows a predicted m/z of 148.11208, with a collision cross-section of 128.5 Ų .
Synthetic Methodologies
Ring-Opening and Functionalization
Azetidines are often synthesized via strain-release reactions or ring-opening of azabicyclo[1.1.0]butanes. For 3-(p-tolyl)azetidine hydrochloride, a two-step approach is typical:
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Formation of the Azetidine Base:
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Hydrochloride Salt Formation:
Optimization and Scalability
Patent literature describes large-scale synthesis using:
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Catalytic Deprotection: Removal of silyl or Boc protecting groups under acidic conditions (e.g., HCl in THF) with yields exceeding 60% .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/ether mixtures ensures high purity .
Reactivity and Functionalization
C–H Activation
The azetidine ring’s strained geometry facilitates regioselective C–H functionalization. Palladium-catalyzed arylation at the C3 position has been demonstrated for analogs, enabling diversification into complex pharmacophores . For example:
This method could be adapted for 3-(p-tolyl)azetidine to introduce substituents at the nitrogen or adjacent carbons .
Strain-Release-Driven Reactions
The azetidine ring’s 83° bond angles (vs. 109.5° in pyrrolidine) confer high reactivity. Strain-release strategies, such as anion relay cascades, enable rapid assembly of sp³-rich heterocycles . For instance:
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